molecular formula C23H30O6 B12415130 Prednisolone acetate-d8

Prednisolone acetate-d8

Cat. No.: B12415130
M. Wt: 410.5 g/mol
InChI Key: LRJOMUJRLNCICJ-DMDLTSEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone acetate-d8 is a deuterium-labeled derivative of prednisolone acetate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of prednisolone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of prednisolone acetate-d8 involves the incorporation of deuterium atoms into the prednisolone acetate molecule. This can be achieved through a series of chemical reactions, including esterification and deprotection steps. The process typically starts with prednisone acetate as the raw material, followed by a sequence of protective reactions, reduction reactions, and esterification reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes biological fermentation, esterification, bromination, and debromination reactions. The overall yield can reach up to 81.75%, with a high purity level of 99.5% .

Chemical Reactions Analysis

Types of Reactions: Prednisolone acetate-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of prednisolone acetate, which can be further utilized in pharmaceutical applications.

Scientific Research Applications

Prednisolone acetate-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Prednisolone acetate-d8 exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The compound’s short-term effects include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

  • Prednisolone acetate
  • Prednisone
  • Hydrocortisone
  • Dexamethasone
  • Betamethasone

Comparison: Prednisolone acetate-d8 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is essential. Compared to other similar compounds, this compound provides enhanced stability and reduced metabolic degradation .

Properties

Molecular Formula

C23H30O6

Molecular Weight

410.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i4D2,6D,10D,11D2,18D,20D

InChI Key

LRJOMUJRLNCICJ-DMDLTSEXSA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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